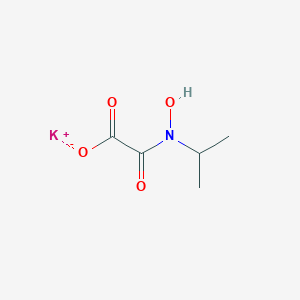

![molecular formula C26H27Cl2N3O B236816 (4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione CAS No. 137608-89-0](/img/structure/B236816.png)

(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione, also known as 2'-deoxyguanosine, is a purine nucleoside that is essential for DNA synthesis. It is involved in the formation of the sugar-phosphate backbone of DNA, as well as in the regulation of gene expression.

Wirkmechanismus

2'-deoxyguanosine is incorporated into DNA during DNA synthesis, where it forms hydrogen bonds with the complementary nucleotide, cytosine. It also plays a role in the regulation of gene expression, as it can be methylated to form 5-methyl-2'-deoxyguanosine, which is involved in epigenetic modifications of DNA.

Biochemical and Physiological Effects:

2'-deoxyguanosine has several biochemical and physiological effects. It is involved in the formation of the sugar-phosphate backbone of DNA, and is essential for DNA synthesis. It also plays a role in the regulation of gene expression, as mentioned above. In addition, it has been shown to have antioxidant properties and may help protect against oxidative damage to DNA.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2'-deoxyguanosine in lab experiments is its availability and relatively low cost. It is also a well-studied molecule, with a wealth of information available on its properties and functions. However, one limitation is that it is highly susceptible to oxidation by reactive oxygen species, which can complicate experiments involving oxidative stress.

Zukünftige Richtungen

There are several future directions for research involving 2'-deoxyguanosine. One area of interest is the role of oxidative damage to DNA in aging and disease, and the potential protective effects of 2'-deoxyguanosine. Another area of interest is the use of 2'-deoxyguanosine in the development of new drugs for the treatment of cancer and other diseases. Finally, research is needed to better understand the epigenetic modifications of DNA involving 2'-deoxyguanosine and their potential role in disease.

Synthesemethoden

2'-deoxyguanosine can be synthesized using several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of guanine with ribose-5-phosphate, followed by the reduction of the ribose moiety to deoxyribose. Enzymatic synthesis involves the use of enzymes such as nucleoside phosphorylase and purine nucleoside phosphorylase to catalyze the reaction between guanine and deoxyribose-1-phosphate.

Wissenschaftliche Forschungsanwendungen

2'-deoxyguanosine is widely used in scientific research, particularly in the fields of molecular biology and biochemistry. It is used as a substrate for DNA polymerases in DNA sequencing and PCR amplification, as well as in studies of DNA repair and replication. It is also used as a marker for oxidative damage to DNA, as it is highly susceptible to oxidation by reactive oxygen species.

Eigenschaften

CAS-Nummer |

137608-89-0 |

|---|---|

Molekularformel |

C26H27Cl2N3O |

Molekulargewicht |

299.24 g/mol |

IUPAC-Name |

(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione |

InChI |

InChI=1S/C10H13N5O6/c11-8-13-7(18)6-10(20,14-8)15(9(19)12-6)5-1-3(17)4(2-16)21-5/h3-5,16-17,20H,1-2H2,(H3,11,13,14,18)/t3-,4+,5?,10+/m0/s1 |

InChI-Schlüssel |

FRSRULZCPKNTDT-ABGYPKBISA-N |

Isomerische SMILES |

C1[C@@H]([C@H](OC1N2C(=O)N=C3[C@]2(N=C(NC3=O)N)O)CO)O |

SMILES |

C1C(C(OC1N2C(=O)N=C3C2(N=C(NC3=O)N)O)CO)O |

Kanonische SMILES |

C1C(C(OC1N2C(=O)N=C3C2(N=C(NC3=O)N)O)CO)O |

Synonyme |

4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine 4,8-dihydro-4-hydroxy-8-oxo-2'-deoxyguanosine, (4S)-isomer 4-OH-8-O-2'dG |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

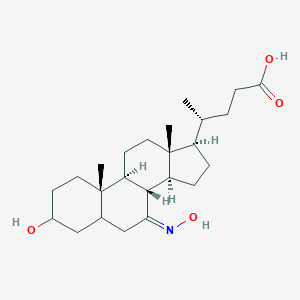

![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)

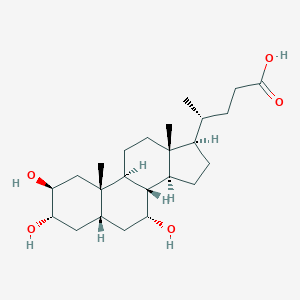

![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)

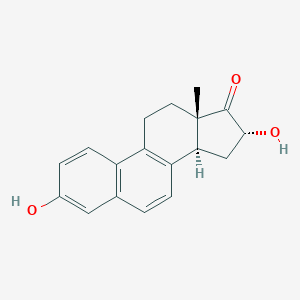

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236781.png)

![methyl (3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-6-amino-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-2,3-dihydropyrrol-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B236791.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-bromobenzamide](/img/structure/B236798.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B236802.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)